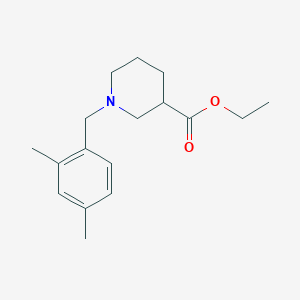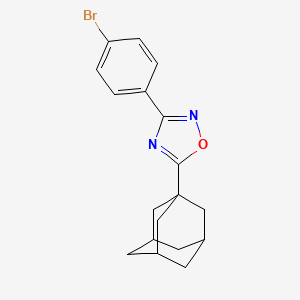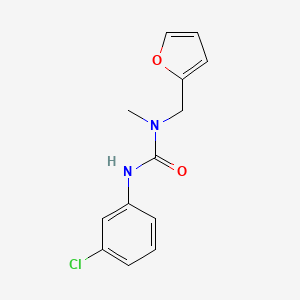![molecular formula C21H32O5 B4960383 diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
diethyl [4-(2-tert-butylphenoxy)butyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [4-(2-tert-butylphenoxy)butyl]malonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as DBM and has a molecular formula of C19H28O5. DBM is a malonic acid derivative that contains an ester group and a phenoxy group attached to a butyl chain.
作用機序
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBM has also been shown to inhibit the replication of certain viruses by disrupting their ability to bind to host cells. In organic synthesis reactions, DBM acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds.
Biochemical and Physiological Effects
DBM has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in cancer cell growth and viral replication. DBM has also been shown to decrease the production of inflammatory cytokines in vitro. In vivo studies have shown that DBM can inhibit tumor growth in animal models and reduce inflammation in animal models of disease.
実験室実験の利点と制限
DBM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, DBM does have some limitations. It is not water-soluble, which can make it difficult to use in aqueous environments. DBM can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DBM. In medicinal chemistry, DBM could be further studied for its anticancer, antiviral, and anti-inflammatory properties. DBM could also be studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM could be further studied for its use as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles. Additionally, the mechanism of action of DBM could be further elucidated to better understand its potential applications in various fields.
合成法
DBM can be synthesized through a multistep process that involves the reaction of malonic acid with diethyl sulfate to form diethyl malonate. The resulting diethyl malonate is then reacted with 2-tert-butylphenol in the presence of a base to form diethyl [4-(2-tert-butylphenoxy)butyl]malonate. The synthesis of DBM is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
DBM has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, DBM has been shown to have anticancer, antiviral, and anti-inflammatory properties. DBM has also been studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM has been used as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles.
特性
IUPAC Name |
diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGWYIYTSALQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)

![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)